(3-Amino-4-methoxyphenyl)boronic acid

Descripción general

Descripción

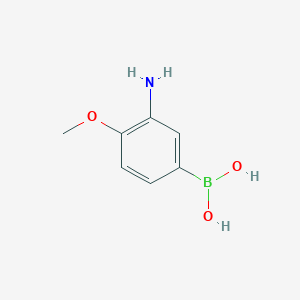

(3-Amino-4-methoxyphenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an amino group, a methoxy group, and a boronic acid moiety attached to a benzene ring, making it a valuable reagent in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another method involves the use of palladium-catalyzed borylation of aryl halides under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base, typically potassium carbonate, in an aqueous or organic solvent .

Análisis De Reacciones Químicas

Types of Reactions

(3-Amino-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenated compounds and bases like sodium hydroxide.

Major Products

Oxidation: Phenols.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that (3-Amino-4-methoxyphenyl)boronic acid can serve as a promising scaffold for the development of anticancer agents. Studies have shown that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, compounds derived from this boronic acid have been evaluated for their ability to induce apoptosis in various cancer cell lines, demonstrating effective cytotoxicity against breast and prostate cancer cells .

1.2 Diabetes Management

The compound has also been explored for its potential in managing diabetes. Boronic acids are known to interact with glucose and can be utilized in the design of glucose-sensing materials. This compound has been investigated for its ability to form reversible complexes with glucose, which may lead to innovative approaches in developing glucose sensors for diabetes monitoring .

Organic Synthesis

2.1 Cross-Coupling Reactions

this compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing biaryl compounds. This reaction allows the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the construction of complex organic molecules that are essential in pharmaceuticals and agrochemicals .

2.2 Functionalization of Aromatic Compounds

The compound serves as a versatile building block for the functionalization of aromatic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in synthesizing various derivatives that can be tailored for specific applications in drug development and materials science .

Material Science

3.1 Development of Smart Materials

Due to its unique properties, this compound has been incorporated into the design of smart materials that respond to environmental stimuli such as pH and temperature. These materials have potential applications in drug delivery systems where controlled release mechanisms are required .

3.2 Polymer Chemistry

In polymer chemistry, this compound is utilized to create boron-containing polymers that exhibit enhanced mechanical properties and thermal stability. These polymers can be used in various applications ranging from coatings to advanced composites .

Case Studies

Mecanismo De Acción

The mechanism of action of (3-Amino-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the desired biaryl product . The amino and methoxy groups can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .

Comparación Con Compuestos Similares

Similar Compounds

(4-Methoxyphenyl)boronic acid: Similar structure but lacks the amino group.

(3-Methoxyphenyl)boronic acid: Similar structure but lacks the amino group.

(4,4’-Dimethoxytriphenylamine)boronic acid: Contains additional aromatic rings and methoxy groups.

Uniqueness

(3-Amino-4-methoxyphenyl)boronic acid is unique due to the presence of both amino and methoxy groups, which provide additional sites for chemical modification and enhance its reactivity in various organic transformations .

Actividad Biológica

(3-Amino-4-methoxyphenyl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound has the chemical formula and features a boronic acid functional group attached to a phenyl ring substituted with an amino and a methoxy group. The presence of these substituents enhances its reactivity and biological activity, particularly in targeting enzymes and receptors.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins, such as hydroxyl groups in serine or threonine residues. This property allows it to act as an inhibitor for various enzymes, including proteases and kinases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, research indicates that compounds with similar structures exhibit significant inhibition against CLK1 (CDC2-like kinase 1), which is crucial for cell cycle regulation .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Target Kinase | IC50 (nM) | Cancer Type |

|---|---|---|---|

| This compound | CLK1 | 200 | Renal cancer |

| HSD1400 | CLK1 | 50 | Leukemia |

| Ixazomib | Proteasome | 10 | Multiple myeloma |

Antibacterial Properties

Boronic acids have also shown promise in combating antibiotic resistance. They can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This suggests that this compound could be useful in developing new antibacterial therapies .

Table 2: Antibacterial Activity of Boronic Acid Compounds

| Compound | Target Enzyme | Activity | Bacterial Strain |

|---|---|---|---|

| This compound | β-lactamase | Inhibition | MRSA |

| Vaborbactam | β-lactamase | Inhibition | E. coli |

Case Studies

- Inhibition of CLK1 : A study demonstrated that this compound derivatives effectively inhibited CLK1 activity in renal cancer cell lines, leading to reduced cell proliferation and induced apoptosis . The mechanism involved DNA damage response pathways, highlighting the potential for these compounds in targeted cancer therapies.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of boronic acids against resistant bacterial strains. The study found that derivatives similar to this compound exhibited potent activity against strains like MRSA, suggesting their utility as adjuncts in antibiotic therapy .

Propiedades

IUPAC Name |

(3-amino-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYCMNKKHXJWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628572 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879893-98-8 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.